molecular formula C19H16Br8O2 B13903927 1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] CAS No. 67508-66-1

1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]

Cat. No.: B13903927
CAS No.: 67508-66-1
M. Wt: 915.6 g/mol
InChI Key: VTMXSQLRTDQKAI-UHFFFAOYSA-N
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Description

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is a brominated organic compound with the molecular formula C21H20Br8O2. It is known for its high bromine content and is primarily used as a flame retardant in various synthetic resins, including polypropylene and polystyrene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane typically involves the bromination of 2,2-bis(3,5-dibromo-4-allyloxyphenyl)propane in a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a controlled temperature and using a bromine source to achieve the desired level of bromination.

Industrial Production Methods

In industrial settings, the production of this compound involves similar bromination processes but on a larger scale. The reaction mixture is usually subjected to specific conditions to ensure high purity and yield. The final product is often solidified from the reaction solution to enhance its storage stability and flowability .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methylene chloride, and other solvents that facilitate the bromination process. The conditions typically involve controlled temperatures and reaction times to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the formation of free radicals that propagate the fire. This results in a reduced rate of combustion and enhanced fire resistance .

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with similar applications.

    Hexabromocyclododecane: Used in polystyrene foam insulation.

    Decabromodiphenyl Ether: Commonly used in textiles and electronics.

Uniqueness

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]-propane is unique due to its high bromine content and specific structural features that enhance its effectiveness as a flame retardant. Its ability to maintain stability and flowability under various conditions makes it particularly valuable in industrial applications .

Properties

CAS No.

67508-66-1

Molecular Formula

C19H16Br8O2

Molecular Weight

915.6 g/mol

IUPAC Name

1,3-dibromo-5-[[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]methyl]-2-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C19H16Br8O2/c20-6-12(22)8-28-18-14(24)2-10(3-15(18)25)1-11-4-16(26)19(17(27)5-11)29-9-13(23)7-21/h2-5,12-13H,1,6-9H2

InChI Key

VTMXSQLRTDQKAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)CC2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br

Origin of Product

United States

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